molecular formula C20H22Cl2N2O2S B2619550 4-((3,4-dichlorobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one CAS No. 899756-64-0

4-((3,4-dichlorobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one

Katalognummer: B2619550
CAS-Nummer: 899756-64-0
Molekulargewicht: 425.37
InChI-Schlüssel: YHJCZPMXJHANOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((3,4-dichlorobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a useful research compound. Its molecular formula is C20H22Cl2N2O2S and its molecular weight is 425.37. The purity is usually 95%.
BenchChem offers high-quality 4-((3,4-dichlorobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((3,4-dichlorobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

4-[(3,4-dichlorophenyl)methylsulfanyl]-1-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22Cl2N2O2S/c21-16-8-7-13(10-17(16)22)12-27-19-15-5-1-2-6-18(15)24(20(25)23-19)11-14-4-3-9-26-14/h7-8,10,14H,1-6,9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHJCZPMXJHANOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2CC3CCCO3)SCC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 4-((3,4-dichlorobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one (CAS Number: 899756-64-0) is a member of the quinazoline family known for its diverse biological activities. This article explores its biological activity, including potential therapeutic applications and mechanisms of action.

  • Molecular Formula : C20_{20}H22_{22}Cl2_{2}N2_{2}O2_{2}S
  • Molecular Weight : 425.4 g/mol
  • Structure : The compound features a tetrahydrofuran ring and a dichlorobenzyl thio group, which contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the areas of antimicrobial , anticancer , and anti-inflammatory effects.

Antimicrobial Activity

Studies have shown that derivatives of quinazoline compounds possess antimicrobial properties. The presence of the thioether moiety in this compound enhances its interaction with microbial targets, potentially disrupting cellular functions.

StudyActivityFindings
AntibacterialExhibited inhibition against various Gram-positive and Gram-negative bacteria.
AntifungalShowed effectiveness against common fungal strains.

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro assays. It has demonstrated cytotoxic effects on several cancer cell lines.

Cell LineIC50_{50} (µM)Mechanism
HeLa12.7Induction of apoptosis via intrinsic pathways.
K56214.9Cell cycle arrest and apoptosis induction.

A notable study highlighted that the compound induced apoptosis in HeLa cells through both extrinsic and intrinsic signaling pathways, suggesting its potential as a chemotherapeutic agent .

The mechanisms underlying the biological activity of this compound can be attributed to several factors:

  • Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It interferes with the cell cycle progression, particularly at the G2/M phase.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, contributing to their death.

Case Studies

Several case studies have documented the effectiveness of similar compounds with structural similarities to 4-((3,4-dichlorobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one:

  • Study on Cancer Cell Lines : A study reported that derivatives with similar thioether groups exhibited significant cytotoxicity against breast and lung cancer cell lines .
  • Antimicrobial Efficacy : Another research effort demonstrated that compounds with similar quinazoline structures showed potent antibacterial activity against resistant strains of bacteria .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinazolinone derivatives. For instance, compounds similar to 4-((3,4-dichlorobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one have shown effectiveness against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The structure-activity relationship indicates that the presence of the thioether group enhances the compound's ability to penetrate bacterial membranes and exert its effects .

Anticancer Potential

Quinazolinone derivatives have also been investigated for their anticancer properties. Research indicates that modifications in the quinazolinone structure can lead to significant cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with specific cellular pathways involved in cell proliferation and survival .

Synthesis of Novel Compounds

The unique structure of 4-((3,4-dichlorobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one makes it a valuable precursor in synthetic organic chemistry. It can be utilized in the synthesis of more complex molecules through various coupling reactions. For example, the thioether group can participate in nucleophilic substitutions or cross-coupling reactions to form new carbon-sulfur bonds .

Case Study 1: Antimicrobial Screening

In a study conducted by researchers at the Royal Society of Chemistry, several quinazolinone derivatives were synthesized and screened for antimicrobial activity. The results indicated that compounds containing thioether functionalities exhibited enhanced activity against gram-positive and gram-negative bacteria. The study concluded that 4-((3,4-dichlorobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one could serve as a lead compound for developing new antibacterial agents .

Case Study 2: Anticancer Research

A collaborative study published in MDPI focused on the anticancer potential of quinazolinone derivatives. The research demonstrated that compounds similar to 4-((3,4-dichlorobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one exhibited significant cytotoxic effects on various cancer cell lines. The mechanism of action was linked to the inhibition of specific kinases involved in tumor growth .

Q & A

Q. Table 1: Reaction Condition Comparison

StepCatalyst/SolventTemperature (°C)Yield (%)Reference
Thioether formationPEG-400 + BEC clay70–8065–75
CyclizationZnCl₂ in THFReflux50–60
PurificationEthanol recrystallizationRT85–90

Advanced: How can contradictions in spectral data (e.g., tautomeric forms) be resolved?

Answer:
Thione-thiol tautomerism in thioamide-containing compounds can lead to conflicting IR or NMR data. Methodological approaches include:

  • Variable-temperature NMR : Observing chemical shift changes at different temperatures to identify tautomeric equilibria .
  • Computational modeling : Density Functional Theory (DFT) calculations predict stable tautomers and validate experimental spectra .
  • X-ray crystallography : Resolving crystal structures to confirm dominant tautomeric forms, as demonstrated for related thiazinones .

Basic: Which characterization techniques are essential for confirming the compound’s structure?

Answer:
Critical techniques include:

  • ¹H/¹³C NMR : Assigns proton environments and carbon frameworks (e.g., tetrahydrofuran methyl groups at δ 3.5–4.0 ppm) .
  • IR spectroscopy : Identifies key functional groups (e.g., C=O stretch ~1700 cm⁻¹, C-S stretch ~650 cm⁻¹) .
  • Mass spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns .

Advanced: How to design experiments to assess the compound’s environmental fate using computational models?

Answer:
Follow the INCHEMBIOL framework :

Physicochemical properties : Use QSAR models to predict logP, solubility, and persistence.

Degradation pathways : Simulate hydrolysis/photolysis via software like EPI Suite.

Ecotoxicology : Apply molecular docking to assess interactions with biological targets (e.g., enzymes in aquatic organisms).

Validation : Compare in silico results with laboratory biodegradation assays under controlled pH/temperature .

Basic: What safety protocols are critical when handling intermediates during synthesis?

Answer:

  • Ventilation : Use fume hoods to avoid inhaling reactive vapors (e.g., thioglycolic acid) .
  • Personal protective equipment (PPE) : Nitrile gloves and goggles prevent skin/eye contact with chlorinated intermediates .
  • Waste disposal : Neutralize acidic/byproduct streams before disposal .

Advanced: How to evaluate structure-activity relationships (SAR) for biological activity?

Answer:

  • Bioisosteric replacements : Modify the tetrahydrofuran or dichlorobenzyl groups to assess impact on activity (e.g., anti-tubercular assays in ) .
  • Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) .
  • Statistical analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .

Basic: How to troubleshoot low yields in the final cyclization step?

Answer:

  • Catalyst activation : Ensure anhydrous conditions for ZnCl₂ to prevent hydrolysis .
  • Reaction time optimization : Extend reflux duration (e.g., 16–24 hours) for complete cyclization .
  • Intermediate purity : Pre-purify precursors via column chromatography to remove inhibitors .

Advanced: What strategies mitigate solvent interference in spectral analysis?

Answer:

  • Deuteration : Use deuterated solvents (e.g., DMSO-d₆) to eliminate background signals in NMR .
  • Solvent evaporation : Lyophilize samples to remove volatile solvents before IR analysis .
  • Blank subtraction : Subtract solvent spectra computationally using software like MestReNova .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.